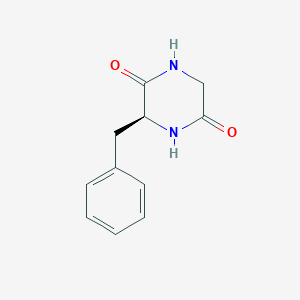

(S)-3-Benzylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJHXFWJFSFAI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of S 3 Benzylpiperazine 2,5 Dione

Discovery and Isolation from Fungal and Bacterial Species

Microorganisms, including fungi and bacteria, are prolific producers of a vast array of secondary metabolites, among which diketopiperazines are a prominent group. mdpi.com The isolation of these compounds involves cultivation of the microbial strain followed by extraction and chromatographic purification of the metabolites.

The genus Aspergillus is a well-documented source of diverse diketopiperazine derivatives. frontiersin.org While various species of Aspergillus are known to produce a range of these cyclic peptides, specific isolation of (S)-3-Benzylpiperazine-2,5-dione from Aspergillus fumigatus is not consistently reported in all studies. For instance, a study on a Brazilian strain of Aspergillus fumigatus led to the isolation of seven different diketopiperazines, including cyclo(L-Pro-Gly) and other proline-containing derivatives. researchgate.net Another investigation of a marine-derived Aspergillus fumigatus strain yielded three novel dioxopiperazine metabolites, none of which were this compound. nih.gov This highlights the metabolic diversity within the species, where the production of specific secondary metabolites can be strain-dependent.

The genus Streptomyces is renowned for its capacity to produce a wealth of bioactive secondary metabolites. nih.gov The species Streptomyces xanthophaeus, a bacterium typically isolated from soil, has been identified as a producer of this compound. wikipedia.orgdsmz.de A chemical investigation of the ethyl acetate (B1210297) extract from the fermentation broth of S. xanthophaeus led to the isolation and characterization of several known compounds, including cyclo-(Gly-Phe). researchgate.net This finding confirms the presence of the target compound within the metabolic profile of this bacterium.

Nocardiopsis alba, an actinobacterium frequently isolated from various environments including marine sediments, is another known producer of cyclic dipeptides. researchgate.netnih.gov Studies have revealed its capability to synthesize a range of diketopiperazines. For example, research on a deep-sea-derived strain of N. alba (SCSIO 03039) resulted in the isolation of seven different diketopiperazines, including new derivatives designated as nocazines D and E. researchgate.netnih.gov Other work on N. alba ATCC BAA-2165 led to the purification of antibacterial cyclic dipeptides like albonoursin. researchgate.net While Nocardiopsis alba is a confirmed source of various diketopiperazines, the specific isolation of this compound from this species has not been explicitly detailed in the surveyed literature. mdpi.com

Occurrence in Plant Extracts: Kandelia candel

While diketopiperazines are predominantly isolated from microorganisms, they can also be found in association with plants, often produced by endophytic fungi living within the plant tissues. An investigation into the endophytic fungi of the mangrove plant Kandelia candel led to the discovery of several cyclic peptides from a fungus (No. 1962) isolated from one of its leaves. nih.gov Among the compounds identified from the fermentation broth of this endophytic fungus was cyclo-(Phe-Gly), which is a stereoisomeric form of this compound. nih.gov

| Isolated Compound | Source Organism/Host | Finding |

| Cyclo-(Gly-Phe) | Streptomyces xanthophaeus | Isolated from fermentation broth. researchgate.net |

| Cyclo-(Phe-Gly) | Endophytic fungus from Kandelia candel | Isolated from fermentation broth of the fungus. nih.gov |

| Related Diketopiperazines | Aspergillus fumigatus | Produces various DKPs like cyclo(L-Pro-Gly). researchgate.net |

| Related Diketopiperazines | Nocardiopsis alba | Produces various DKPs like albonoursin. researchgate.net |

Considerations of this compound as a Natural Compound and Cyclic Peptide

This compound is classified as a cyclic peptide, specifically a cyclodipeptide. Cyclic peptides are polypeptide chains linked by amide bonds to form a ring structure. researchgate.net Diketopiperazines (DKPs), also referred to as 2,5-dioxopiperazines, represent the smallest possible cyclic peptides. nih.gov They are formed through the intramolecular cyclization of a dipeptide, resulting in a six-membered piperazine-2,5-dione ring. nih.gov

The structure of this compound is derived from the condensation of two α-amino acids: glycine (B1666218) and L-phenylalanine. This formation of a stable, cyclic structure confers properties distinct from their linear dipeptide counterparts, such as increased resistance to enzymatic degradation by proteases. nih.gov The natural occurrence of this compound in diverse microbial sources firmly establishes it as a natural product. mdpi.com

Biosynthetic Pathways of Benzyl-Substituted Diketopiperazines

The biosynthesis of diketopiperazines, including benzyl-substituted variants like this compound, is accomplished in microorganisms through specialized enzymatic pathways. Two primary enzyme families are responsible for DKP assembly: nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs).

Nonribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that synthesize peptides without the use of ribosomes. In NRPS-mediated DKP synthesis, a dipeptidyl intermediate is assembled on the enzyme complex and is subsequently released through an intramolecular cyclization reaction, forming the DKP ring.

Cyclodipeptide Synthases (CDPSs): This more recently discovered family of enzymes utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates, effectively diverting them from primary metabolism (protein synthesis) to secondary metabolism. A CDPS enzyme binds two different aa-tRNAs and catalyzes the formation of the cyclodipeptide product. For cyclo(Gly-L-Phe), the enzyme would utilize glycyl-tRNA and L-phenylalanyl-tRNA.

Following the formation of the core diketopiperazine scaffold, the structure can be further modified by a variety of "tailoring" enzymes. These enzymes, often encoded by genes located in the same biosynthetic gene cluster as the synthase, can include oxidoreductases, methyltransferases, and prenyltransferases, which add further chemical diversity to the final DKP products.

Advanced Synthetic Methodologies and Stereochemical Control

General Principles of Piperazine-2,5-dione Synthesis

The construction of the piperazine-2,5-dione core can be achieved through several strategic approaches, primarily involving the formation of two amide bonds to create the six-membered ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a direct method for forming the piperazine-2,5-dione ring. This typically involves the head-to-tail cyclization of dipeptides or their derivatives. For instance, dipeptide methyl esters can be cyclized under the influence of methanol-ammonia. canada.ca Another approach involves the condensation of α-amino acids, such as the self-condensation of glycine (B1666218) to produce the parent piperazine-2,5-dione. researchgate.net More advanced methods utilize catalysts to facilitate the reaction. Diboronic acid anhydride (B1165640) has been effectively used as a dehydration catalyst for the hydroxy-directed peptide bond formation, leading to 2,5-diketopiperazines. organic-chemistry.org This catalytic condensation is part of a three-step sequence that also includes deprotection and intramolecular cyclization, offering high yields and good atom economy. organic-chemistry.org

Furthermore, aldol (B89426) condensations can be employed to introduce substituents onto a pre-formed piperazine-2,5-dione core. For example, the condensation of 1,4-diacetyl-2,5-piperazinedione with N-protected indole-3-carbaldehyde in the presence of cesium carbonate has been used to synthesize dipodazine, a related natural product. researchgate.net

Asymmetric Synthesis of (S)-3-Benzylpiperazine-2,5-dione

The synthesis of the enantiomerically pure this compound requires precise control over the stereochemistry. This is typically achieved by starting with a chiral precursor or by employing an asymmetric synthetic method.

Strategies from L-Phenylalanine Derivatives

A common and effective strategy for the asymmetric synthesis of this compound is to utilize the naturally occurring and readily available chiral amino acid, L-phenylalanine. This approach ensures the correct stereochemistry at the C-3 position of the piperazine-2,5-dione ring. The synthesis can proceed through the formation of a dipeptide containing L-phenylalanine, followed by cyclization. For example, N-(chloroacetyl)phenylalanine can be reacted with methylamine (B109427) to yield 3-trans-benzylidene-1-methylpiperazine-2,5-dione, which can then be further modified. rsc.org

Another example involves the use of 3-bromo-L-phenylalanine as a starting material in a multi-step synthesis to produce more complex molecules containing the (S)-benzylpiperazine core. mdpi.com The inherent chirality of L-phenylalanine is carried through the synthetic sequence, leading to the desired (S)-enantiomer of the final product.

Utilizing N-Boc Dipeptide Esters under Microwave Irradiation

A significant advancement in the synthesis of piperazine-2,5-diones, including the (S)-3-benzyl derivative, is the use of microwave irradiation. researchgate.netnih.gov This technique offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods. researchgate.netresearchgate.net The one-pot deprotection and cyclization of N-Boc protected dipeptide esters is particularly well-suited for microwave-assisted synthesis. researchgate.net

This method has been shown to significantly reduce reaction times, often from hours to minutes, while also improving yields and maintaining the integrity of the stereocenter. researchgate.netresearchgate.net The process can be carried out under solvent-free conditions or in aqueous media, further enhancing its green credentials. researchgate.netnih.gov For the synthesis of this compound, an N-Boc dipeptide ester containing L-phenylalanine can be subjected to microwave irradiation to afford the target molecule with high optical purity. nih.gov

| Starting Material | Conditions | Product | Yield | Reference |

| N-Boc-L-Phe-Gly-OEt | Microwave (600 W), 2 min | cyclo(L-Phe-Gly) | 89% | researchgate.net |

| N-Boc-Gly-L-Phe-OMe | Microwave (250 W), 10 min, H₂O | cyclo(Gly-L-Phe) | 98% | nih.gov |

Optimization of Reaction Conditions for Stereocenter Integrity and Yield

Maintaining the stereochemical integrity of the chiral center during the synthesis of this compound is of utmost importance. Racemization can be a significant side reaction, particularly under harsh reaction conditions. canada.ca Therefore, the optimization of reaction parameters is crucial.

Prolonged exposure of dipeptide methyl esters to certain cyclization conditions can lead to extensive racemization. canada.ca To mitigate this, alternative methods have been developed. One such method involves treating a tert-butyloxycarbonyl-protected dipeptide methyl ester with formic acid, followed by cyclization of the resulting formate (B1220265) salt by boiling in a mixture of toluene (B28343) and sec-butanol. canada.ca Heating an unprotected dipeptide in phenol (B47542) has also been described as a method to produce sterically pure piperazine-2,5-diones. canada.ca

The choice of base or acid catalyst, solvent, and temperature all play a critical role in both yield and the preservation of stereochemistry. For instance, the use of N-methylmorpholine in a refluxing mixture of acetic acid and 2-butanol (B46777) has been employed for the cyclization of a Boc-protected Gly-L-DOPA methyl ester, a related benzyl-substituted piperazinedione. Microwave-assisted syntheses have also been shown to be superior to traditional heating in preserving the stereocenter's integrity. researchgate.net Careful selection and control of these reaction conditions are essential for the successful and efficient asymmetric synthesis of this compound.

Chiral Auxiliary and Catalyst-Based Approaches for Piperazinedione Synthesis

Catalytic methods are central to asymmetric synthesis, enabling the production of specific stereoisomers. For piperazinediones, these strategies often involve the use of chiral auxiliaries or transition metal catalysts to direct the formation of the desired chiral centers.

Asymmetric Alkylation of Diketopiperazine Enolates

A well-established method for introducing asymmetry is the alkylation of enolates derived from a chiral diketopiperazine scaffold. This approach utilizes a built-in chiral auxiliary to direct the approach of an incoming electrophile.

High levels of diastereoselectivity have been observed in the benzylation of lithium enolates of piperazine-2,5-diones. psu.edu For instance, a chiral auxiliary such as (S)-N,N'-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione can be deprotonated to form a lithium enolate. psu.edu The subsequent alkylation of this enolate with an electrophile, like benzyl (B1604629) bromide, proceeds with high diastereoselectivity to yield the trans-alkylated product. psu.edu This high degree of stereocontrol is attributed to the steric influence of the resident chiral group, which shields one face of the enolate, forcing the electrophile to attack from the less hindered face. After the desired alkyl group has been installed, the chiral auxiliary can be cleaved to afford the target homochiral α-amino acid, which can then be used to construct the final diketopiperazine. psu.edu While methods for the asymmetric preparation of piperazine (B1678402) precursors are generally limited, this strategy of diastereoselective alkylation remains a powerful tool. nih.gov

Alkylation Diastereoselectivity Data

| Enolate System | Electrophile | Diastereomeric Excess (de) |

|---|---|---|

| N,N'-bis-PMB enolate | Methyl Iodide | 93% |

| N,N'-dimethyl enolate | Methyl Iodide | 33% |

Data sourced from a study on the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. psu.edu

Iridium-Catalyzed Asymmetric Hydrogenation in Cyclic Dipeptide Synthesis

Iridium catalysts have emerged as highly effective for the asymmetric hydrogenation of various unsaturated compounds. While direct application to a pre-formed diketopiperazine is uncommon, this methodology is crucial for synthesizing the chiral precursors. Specifically, iridium-catalyzed asymmetric hydrogenation can be applied to cyclic enamines or imines to create chiral cyclic amines and related structures with high enantioselectivity. nih.govnih.gov

For example, highly efficient asymmetric hydrogenation of cyclic imines has been achieved using iridium catalysts paired with chiral spiro phosphine-oxazoline ligands. nih.gov This process facilitates the creation of chiral cyclic structures that can serve as building blocks for more complex molecules. nih.gov The development of the first highly enantioselective iridium-catalyzed hydrogenation of cyclic enamines provided an efficient route to optically active cyclic tertiary amines. nih.gov This demonstrates the potential of iridium catalysis to create the chiral centers necessary for the synthesis of cyclic dipeptides like this compound from unsaturated precursors.

Cobalt Catalysis in Asymmetric Reduction

Cobalt-based catalysts offer an effective and more earth-abundant alternative for asymmetric reductions. A key application relevant to piperazinedione synthesis is the asymmetric reduction of ketones. nih.gov An effective catalyst system for the asymmetric reduction of a diverse range of aryl alkyl ketones can be formed in situ from an easy-to-handle cobalt salt, such as Co(OAc)₂·4H₂O, and a non-racemic dipyridylphosphine ligand, achieving moderate-to-excellent enantioselectivities. nih.gov This approach, which uses a silane (B1218182) as the hydride donor, could be applied to the asymmetric reduction of a carbonyl group in a piperazinedione precursor to establish a chiral center. nih.gov

More recently, cobalt catalysis has been utilized for the enantioconvergent amidation of racemic tertiary alkyl halides, enabling access to sterically demanding α-tetrasubstituted amides. acs.org This highlights cobalt's utility in constructing complex chiral centers that are components of peptide structures. acs.org

Chiral Glycine Cation Equivalents in Asymmetric Amino Acid Synthesis

The synthesis of this compound fundamentally relies on the availability of the chiral amino acid (S)-phenylalanine. The asymmetric synthesis of such amino acids is frequently accomplished using chiral glycine equivalents. documentsdelivered.comnih.gov This strategy involves using a chiral auxiliary to create a chiral glycine nucleophile (anion) or electrophile (cation) that then reacts diastereoselectively.

A leading methodology employs chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as one derived from benzylproline. nih.gov These complexes serve as practical and inexpensive glycine equivalents for preparing a wide variety of α-amino acids. nih.gov The alkylation of these chiral Ni(II) complexes proceeds with high thermodynamically controlled diastereoselectivity. nih.gov For the synthesis of (S)-phenylalanine, the Ni(II) complex of the glycine-Schiff base would be alkylated with benzyl bromide. Subsequent hydrolysis of the complex releases the desired (S)-phenylalanine with high optical purity, which can then be used in the synthesis of the target diketopiperazine. nih.govnih.gov

Solid-State Synthesis of Diketopiperazines

Solid-phase synthesis has become a cornerstone in the combinatorial exploration of diketopiperazines (DKPs), expediting the synthesis and discovery of active compounds. nih.gov The formation of DKPs was first noted as a significant side reaction during solid-phase peptide synthesis (SPPS), where a dipeptide linked to a resin can undergo intramolecular aminolysis to cleave from the support and form the cyclic structure. nih.gov This process can be optimized to become the main reaction pathway. nih.gov

Thermal Stability and Thermally Induced Cyclization of Dipeptides

Diketopiperazines represent a highly stable chemical scaffold. nih.gov This inherent stability is a driving force in their formation via the thermally induced cyclization of linear dipeptides. nih.govacs.org It has been observed since early mass spectrometry experiments that the sublimation of linear dipeptides often leads to the formation of their cyclic counterparts. acs.org

In the case of l-phenylalanyl-l-alanine, a close analogue to the precursor of this compound, detailed studies have shown that an irreversible, temperature-driven cyclization occurs in the condensed phase. nih.govresearchgate.net This process turns the relatively fragile linear dipeptide into the more robust and stable cyclic diketopiperazine structure. nih.govresearchgate.net The mechanism is often catalyzed by residual water and can be a highly efficient strategy for improving dipeptide stability. nih.govacs.org This thermally induced cyclization can be exploited not only in synthetic chemistry but also in the preparation of nanomaterials. nih.govacs.org The thermal processing of proteins and peptides in food is also known to frequently produce diketopiperazines.

Thermal Analysis of L-Phe-Ala Cyclization

| Analysis | Temperature Range | Observation |

|---|---|---|

| TGA | 190–260 °C | First significant weight loss (~10%) |

| TGA | 260–330 °C | Second weight loss (~6%) |

| Mass Spectrometry | 120–160 °C | Cyclization observed upon sublimation |

Data adapted from studies on the thermally activated cyclization of a linear phenylalanine-alanine dipeptide. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of piperazine-2,5-diones to enhance sustainability. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing energy-efficient methods.

One significant green strategy is the use of temperature-induced cyclization of linear dipeptides in the condensed phase. acs.org Research on the linear dipeptide L-phenylalanyl-L-alanine has shown that an irreversible cyclization to form the corresponding cyclic dipeptide can be driven by temperature in the condensed phase, a process catalyzed by water. acs.org This method represents a highly efficient strategy that can improve the stability of the dipeptide by converting the more fragile linear structure into the robust cyclic form, potentially avoiding the need for traditional coupling agents and organic solvents. acs.org

Another key green approach involves solid-state photochemistry. The use of light to initiate reactions in a solvent-free, crystalline state minimizes solvent waste and can lead to highly selective and efficient transformations. rsc.org The photodenitrogenation of crystalline pyrazolines to quantitatively yield a single product is a prime example of a green, solvent-free reaction that proceeds with high atom economy. rsc.org These methodologies align with the core goals of green chemistry by offering environmentally benign alternatives to conventional solution-phase synthesis.

Table 1: Temperature-Induced Cyclization of L-Phe-Ala

| Starting Material | Condition | Key Observation | Product | Reference |

|---|---|---|---|---|

| l-phenylalanyl-l-alanine (l-PheAla) | Slow heating (5°C steps) in condensed phase | At 85°C, only water is detected. At 130°C, fragments of the cyclized dipeptide are observed. | cyclo-phenylalanyl-alanine (c-PheAla) | acs.org |

Derivatization Strategies of the this compound Core

The piperazine-2,5-dione ring is a valuable scaffold that can be chemically modified to generate libraries of bioactive molecules. csu.edu.auchemrxiv.org Derivatization strategies often focus on condensation reactions at the α-carbon positions or substitution at the nitrogen atoms.

A prominent method involves the condensation of the piperazine-2,5-dione core with various aldehydes to create unsaturated derivatives. csu.edu.au Specifically, procedures have been developed to condense a range of methoxylated benzaldehydes with the core structure to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au

These unsaturated intermediates can be further modified, for example, through hydrogenation. chemrxiv.org Subjecting the (Z,Z)-(benzylidene)piperazine-2,5-diones to hydrogenation conditions (e.g., H₂, Pd/C) reduces the exocyclic double bonds to afford saturated bis(benzyl)piperazine-2,5-diones. chemrxiv.org This reduction process can generate new stereocenters, and studies have shown that the cis isomer is typically formed as the major product under these conditions. csu.edu.auchemrxiv.org This two-step process of condensation followed by hydrogenation provides a versatile route to a variety of substituted piperazine-2,5-diones with controlled stereochemistry.

In addition to solution-phase methods, solid-phase synthesis has been employed to create unsaturated 3-substituted piperazine-2,5-diones, which is particularly useful for combinatorial chemistry approaches to drug discovery. nih.gov These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds, which have been investigated for various therapeutic applications. nih.govnih.govnih.gov

Table 2: Derivatization via Condensation and Hydrogenation

| Reaction Step | Reactants | Conditions | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Condensation | Piperazine-2,5-dione + Benzaldehydes | Base (e.g., K₂CO₃) | (Z,Z)-(benzylidene)piperazine-2,5-diones | Formation of exclusively Z,Z isomers | csu.edu.au |

| Hydrogenation | (Z,Z)-(benzylidene)piperazine-2,5-diones | H₂, Pd/C (10 wt%), AcOH, 80-100°C | cis/trans-bis(benzyl)piperazine-2,5-diones | cis isomer is the major product | csu.edu.auchemrxiv.org |

Structural Characterization and Conformational Analysis

Conformational Preferences of the Diketopiperazine Ring

Theoretical calculations and experimental data suggest that the diketopiperazine ring is not strictly planar. While early studies of the parent compound suggested a planar structure in the solid state, subsequent gas-phase and computational studies indicated that a boat conformation is, in fact, the lowest energy conformer. baranlab.org The energy difference between the boat and planar forms is small, estimated to be around 1.5 kcal/mol, meaning that crystal packing or solution effects can influence the preferred conformation. baranlab.org For cis-3,6-disubstituted 2,5-diketopiperazines, such as (S)-3-Benzylpiperazine-2,5-dione, there is a general preference for a boat conformation, which can sometimes be slightly flattened. baranlab.org A significant factor influencing the conformation is the interaction between aromatic side chains and the diketopiperazine ring, which can favor a folded structure where the aromatic ring overlaps with the DKP ring, potentially forcing a more planar conformation. baranlab.org

Influence of Substituents on Conformation and Intermolecular Interactions

The nature and placement of substituents on the diketopiperazine ring have a profound effect on its conformational preferences and the types of intermolecular interactions it can form.

N-methylation, the substitution of an amide proton with a methyl group, can dramatically alter the conformational equilibrium of diketopiperazines. Specifically, for (3S,6S)-3-alkyl-6-benzylpiperazine-2,5-diones, N-methylation at the N4 position (the nitrogen of the glycine-derived unit) has been shown to shift the conformation from a folded to an extended form. rcsi.com In the folded conformation, the benzyl (B1604629) group is oriented over the diketopiperazine ring. In contrast, the extended conformation places the benzyl group away from the ring. This conformational change is a result of the steric and electronic effects of the N-methyl group, which can disrupt the stabilizing interactions that favor the folded state. nih.govrcsi.com This alteration of the molecular shape can, in turn, influence the molecule's physical properties and biological activity. nih.gov

Table 4: Conformational Shift upon N4-Methylation of (3S,6S)-3-Alkyl-6-benzylpiperazine-2,5-diones

| Compound | Conformation | Benzyl Group Orientation | Reference |

| Unmethylated | Folded | Over the diketopiperazine ring | rcsi.com |

| N4-Methylated | Extended | Away from the diketopiperazine ring | rcsi.com |

Hydrogen Bonding Networks in the Solid State

A definitive description of the hydrogen bonding networks in the solid state of this compound requires single-crystal X-ray diffraction data. This experimental technique would reveal the precise three-dimensional arrangement of the molecules in the crystal lattice, including the bond lengths and angles of intermolecular hydrogen bonds. Typically, in cyclic dipeptides, the amide N-H groups act as hydrogen bond donors, while the carbonyl C=O groups function as hydrogen bond acceptors. This often leads to the formation of characteristic hydrogen-bonded chains or more complex three-dimensional networks, which are crucial for the stability of the crystal structure. Without the specific crystallographic information for this compound, any depiction of its hydrogen bonding network would be purely speculative.

Polymorphism in Diketopiperazine Structures

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical industry, as different polymorphic forms of a drug can have different therapeutic effects.

The existence of polymorphs for this compound has not been reported in the scientific literature. An investigation into its polymorphism would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) and subsequent analysis of the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy. The absence of such studies in the available literature means that no information on the polymorphic behavior of this specific diketopiperazine can be provided.

While general information on the conformational analysis of diketopiperazines and the hydrogen bonding in related structures is available, it would not be scientifically rigorous to extrapolate these general findings to provide a specific and accurate description for this compound without experimental data.

Computational Studies in S 3 Benzylpiperazine 2,5 Dione Research

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital calculations are fundamental to understanding the electronic behavior of (S)-3-benzylpiperazine-2,5-dione, providing a framework to predict its chemical properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Table 1: Representative HOMO-LUMO Energy Values for a Related Piperazine-2,5-dione Derivative (BHPPD)

| Basis Set | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) |

| B3LYP/6-31G | -8.73 | -4.81 | 3.92 |

| B3LYP/6-311G* | -8.92 | -5.11 | 3.81 |

Data for 3,6-bis(4-hydroxyphenyl)-piperazine-2,5-dione (BHPPD) uobasrah.edu.iq

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. It provides a detailed understanding of charge delocalization, which is a key factor in the stability of a molecule. nih.gov The analysis of the Fock matrix in the NBO basis allows for the quantification of the stabilization energy associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it a valuable tool for predicting various molecular properties. nih.gov

DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional structure of a molecule. nih.gov For this compound, geometry optimization would provide information on bond lengths, bond angles, and dihedral angles, revealing the preferred conformation of the piperazine (B1678402) ring and the orientation of the benzyl (B1604629) substituent.

Following geometry optimization, vibrational frequency calculations can be performed. The resulting theoretical vibrational spectra can be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the calculated structure. The calculated frequencies also help in the assignment of the experimentally observed vibrational bands to specific modes of atomic motion within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is useful for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the carbonyl oxygen atoms due to the presence of lone pair electrons. The areas around the N-H protons would exhibit the most positive potential, making them the primary sites for nucleophilic interactions.

Molecular Dynamics (MD) Simulations

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the piperazine ring and the rotational freedom of the benzyl group. Furthermore, by simulating the molecule in a solvent, such as water, MD can shed light on the influence of the environment on its structure and dynamics, which is crucial for understanding its behavior in biological systems. nih.gov

Conformational Dynamics and Protein Interactions

This compound, a member of the diketopiperazine (DKP) class, possesses a characteristic piperazine-2,5-dione core with a benzyl group at the 3-position. This structure, including a chiral center at the 3-position, is crucial for its stereospecific interactions with biological systems. The conformation of the piperazine ring, whether it adopts a planar, boat, or chair-like structure, is influenced by the substituents on the ring. For instance, N4-methylation can cause a significant conformational change from a folded to an extended form, which can, in turn, affect its biological activity.

The benzyl group plays a significant role in the molecule's lipophilicity, enhancing it compared to derivatives with smaller substituents like methyl groups. This property is critical for its ability to cross cell membranes and interact with intracellular targets. Computational models can simulate these conformational changes and predict how the molecule will present itself to potential protein partners. Understanding the conformational landscape is the first step in predicting how this compound will bind to and modulate the function of proteins.

Degradation Property Evaluation (e.g., in aqueous environments)

Diketopiperazines are recognized for their high resistance to enzymatic degradation compared to their linear peptide counterparts. nih.govnih.gov This inherent stability is a key advantage for their potential use as therapeutic agents. However, they are not entirely immune to degradation, particularly in aqueous environments over long-term storage. nih.gov Computational studies can model the hydrolysis of the amide bonds within the piperazine-2,5-dione ring, a primary pathway for degradation. These simulations can predict the stability of the compound under various pH and temperature conditions, providing valuable information for formulation and storage. The presence of a proline residue in a dipeptide can facilitate cyclization into a DKP, and conversely, the stability of the DKP ring is an important factor in its persistence. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a protein target.

Prediction of Target Binding and Binding Energies

Molecular docking simulations have been employed to investigate the potential of this compound as a therapeutic agent, for example, in the context of gastric cancer. These studies predict how the compound fits into the binding site of a target protein and estimate the binding affinity, often expressed as a binding energy. A lower binding energy generally indicates a more stable and favorable interaction. The unique three-dimensional arrangement of this compound, including its benzyl substituent, contributes to its specific binding modes. The interactions can involve various non-covalent forces, such as hydrogen bonding and π-stacking interactions, particularly with piperazine-2,5-diones that have phenyl rings. nih.gov

Identification of Primary Biological Targets

A significant application of molecular docking is the identification of potential biological targets for a given compound. For this compound, this could involve screening it against a library of known protein structures to identify those with which it interacts most strongly. Research suggests that diketopiperazines can interact with a variety of biological targets, including receptors involved in cell signaling and enzymes crucial for the growth of microbes or cancer cells. For instance, some diketopiperazines are known to inhibit the growth of microorganisms like Aspergillus fumigatus and bacteria from the Streptomyces genus. The anticancer properties observed in some studies are thought to occur through mechanisms like inducing apoptosis and arresting the cell cycle, which are initiated by binding to specific cellular signaling proteins.

Quantum Chemical Studies on Cyclic Dipeptides

Quantum chemical studies provide a deeper understanding of the electronic structure of molecules, which is fundamental to their reactivity and interactions. These methods, which solve the Schrödinger equation for a given molecule, can yield highly accurate predictions of electron density. researchgate.net For cyclic dipeptides like this compound, quantum calculations can elucidate aspects such as the steric interactions between side chains and identify regions of the molecule that are prone to oxidation. researchgate.net This information is invaluable for explaining experimental observations from techniques like mass spectrometry and for guiding the rational design of new cyclic dipeptide analogs with improved bioactivity. researchgate.net By understanding the electronic properties, researchers can systematically modify the peptide sequence to enhance peptide-protein binding. researchgate.net Quantum information theory has also been applied to dipeptide systems to quantify the correlation between neighboring amino acids, offering further insights into protein structure and function. chemrxiv.org

Table of Research Findings:

| Study Type | Focus | Key Findings |

| Conformational Analysis | Effect of N4-methylation | Can induce a shift from a folded to an extended conformation, potentially altering biological activity. |

| Degradation Studies | Stability in aqueous environments | Diketopiperazines exhibit greater resistance to enzymatic degradation than linear peptides. nih.govnih.gov |

| Molecular Docking | Anticancer potential | Demonstrated potential as a therapeutic agent against gastric cancer cells through predicted binding to target proteins. |

| Molecular Docking | Antimicrobial activity | Potential to inhibit the growth of various microorganisms, including fungi and bacteria. |

| Quantum Chemistry | Electronic structure | Provides accurate electron density predictions, explaining experimental findings and guiding the design of new analogs. researchgate.net |

Chemical Reactivity and Transformative Chemistry

Reactivity of the Piperazine-2,5-dione Core

The piperazine-2,5-dione ring is a robust heterocyclic system, yet it possesses several reactive sites that can be selectively targeted. The reactivity of this core is primarily centered around the amide nitrogen atoms, the carbonyl carbons, and the α-carbons.

The nitrogen atoms of the amide groups can undergo reactions such as N-alkylation. However, direct alkylation can be challenging due to the acidity of the N-H protons, which can lead to competing deprotonation at the α-carbon under basic conditions. mdpi.com To circumvent this, the amide nitrogens are often acylated, for instance with an acetyl group, to facilitate subsequent reactions. mdpi.com

The carbonyl groups at the C2 and C5 positions can be subjected to reduction. For example, using strong reducing agents like lithium aluminum hydride (LAH) can reduce the amide functionalities to amines, transforming the diketopiperazine into the corresponding piperazine (B1678402). baranlab.org This reaction opens up a pathway to a different class of heterocyclic compounds.

The α-carbons, particularly the one at the C6 position in (S)-3-benzylpiperazine-2,5-dione, are activated by the adjacent carbonyl group and can participate in various C-C bond-forming reactions. The presence of the benzyl (B1604629) group at the C3 position influences the stereochemical outcome of these reactions. The lipophilicity of the molecule is also enhanced by the benzyl group when compared to smaller alkyl substituents.

Furthermore, the entire diketopiperazine ring system can act as a diene in Diels-Alder reactions, showcasing its potential in the construction of complex polycyclic systems. The reactivity of the core can also be modulated by enzymatic transformations, such as those catalyzed by cytochrome P450 enzymes, which can introduce hydroxylations or even catalyze dimerization reactions. nih.gov

Enolate Chemistry of Diketopiperazines

The protons on the α-carbons of the piperazine-2,5-dione ring are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a key reactive intermediate for a variety of chemical transformations, particularly for the introduction of substituents at the α-positions.

In the case of this compound, enolization can occur at the C6-position, and to a lesser extent, at the C3-position. However, the formation of an enolate directly from an N-unsubstituted diketopiperazine can be complicated. The N-H protons are generally more acidic than the α-C-H protons, meaning a base is more likely to deprotonate the nitrogen. mdpi.com To facilitate the desired C-enolate formation, the nitrogen atoms are typically protected, for example, by acetylation to form a 1,4-diacetylpiperazine-2,5-dione. mdpi.com

Once formed, the enolate is a potent nucleophile and can react with a range of electrophiles. fiveable.me Common reactions include:

Alkylation: Reaction with alkyl halides to introduce a new alkyl group at the α-position.

Aldol (B89426) condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds. leah4sci.com

The stereochemistry of these reactions is of paramount importance, especially when starting with a chiral substrate like this compound. The existing stereocenter at C3 can direct the approach of the electrophile, leading to diastereoselective product formation. The geometry of the enolate (E or Z) also plays a crucial role in determining the stereochemical outcome of the reaction. bham.ac.uk

Transformations Leading to Structurally Diverse Heterocycles

The this compound scaffold is a valuable starting point for the synthesis of a variety of other heterocyclic systems. These transformations often involve leveraging the reactivity of the core functional groups to build additional rings or modify the existing one.

One such strategy involves the introduction of an exocyclic double bond, for example, through an aldol condensation reaction with an aldehyde at the C6 position. This creates a 3-benzyl-6-alkylidenepiperazine-2,5-dione. Subsequent epoxidation of this double bond with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) yields an epoxide intermediate. This epoxide can then undergo acid-catalyzed ring-opening to introduce diol functionalities, providing access to highly functionalized piperazine-2,5-diones.

Another approach involves the complete reduction of the carbonyl groups to afford the corresponding substituted piperazine. This transformation changes the nature of the heterocyclic core and opens up avenues for further functionalization at the resulting secondary amine positions. baranlab.org

Furthermore, the diketopiperazine ring can be a precursor for the synthesis of pyrazines. By converting the carbonyl groups into enol phosphates, subsequent palladium-catalyzed reactions can lead to the formation of 1,4-dihydropyrazines, which can then be aromatized to pyrazines.

These transformations highlight the versatility of the diketopiperazine core in synthetic chemistry, allowing for the generation of diverse molecular architectures with potential biological activities.

Stereoselective Reactions and Diastereoselectivity Mechanisms

Stereoselectivity is a critical consideration in the reactions of this compound due to its inherent chirality. The pre-existing stereocenter at C3, with its bulky benzyl group, can exert significant stereocontrol over new stereocenters formed during a reaction.

A notable example is the hydrogenation of 3-benzylidene-piperazine-2,5-diones. The stereochemical outcome of the reduction of the exocyclic double bond can be influenced by the catalyst and reaction conditions, leading to either the cis or trans diastereomer with respect to the existing substituent at the other α-carbon. anu.edu.auchemrxiv.org

In reactions involving enolate chemistry, the diastereoselectivity is often governed by the facial bias imposed by the C3-benzyl group. The enolate can adopt different conformations, and the incoming electrophile will preferentially attack from the less sterically hindered face. The choice of base, solvent, and temperature can all influence the ratio of diastereomeric products.

Furthermore, enzymatic reactions involving diketopiperazines are known to be highly stereoselective. Cytochrome P450 enzymes, for instance, can catalyze oxidative cross-coupling reactions between two diketopiperazine molecules with high regio- and stereoselectivity, leading to the formation of complex dimeric structures. nih.gov The precise stereochemical outcome is dictated by the specific enzyme and the orientation of the substrate within the active site. nih.gov

The development of diastereoselective synthetic methods is crucial for accessing specific stereoisomers of functionalized diketopiperazines, which is often essential for their desired biological activity. nih.govdigitellinc.com

Considerations of Racemization and Epimerization in Synthetic Sequences

The stereochemical integrity of the chiral center at C3 in this compound is a key concern during synthetic manipulations, as racemization or epimerization can lead to a loss of enantiomeric purity and biological activity.

Epimerization refers to the inversion of configuration at one of several stereocenters in a molecule. In the context of this compound, the proton at the C3 position is susceptible to removal under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in a mixture of the (S) and (R) diastereomers. This is a significant issue in reactions that require strong bases, such as N-alkylation. nih.gov

Racemization , the formation of an equal mixture of enantiomers from a single enantiomer, can also occur. This is particularly a risk during the synthesis of the diketopiperazine ring itself, especially when harsh conditions are employed for the cyclization of the dipeptide precursor.

The propensity for epimerization is influenced by several factors, including the strength of the base, the temperature, and the solvent. To minimize the risk of epimerization, it is often desirable to use milder reaction conditions and non-nucleophilic bases. For instance, in aldol reactions, the use of pre-formed silyl (B83357) enol ethers under Lewis acidic conditions can often provide better stereocontrol and reduce the risk of epimerization compared to base-mediated conditions.

Careful planning of synthetic routes and purification methods, such as chiral chromatography, are essential to ensure the stereochemical purity of the final products derived from this compound.

Biological Activities and Mechanistic Insights of S 3 Benzylpiperazine 2,5 Dione and Analogues

Anticancer Properties

The piperazine-2,5-dione scaffold is a recurring motif in natural products and has been identified as a valuable pharmacophore in the development of anticancer agents. mdpi.comnih.gov Research into (S)-3-Benzylpiperazine-2,5-dione and its structural relatives reveals a multifaceted approach to combating cancer, involving immunomodulation, induction of programmed cell death, and direct cytotoxicity against malignant cells.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in cancer immunology. nih.gov It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan. mdpi.com By depleting tryptophan and generating metabolites known as kynurenines, aberrant IDO1 activity in the tumor microenvironment suppresses the function of effector T-cells, enabling cancer cells to evade the immune system. nih.govnih.gov Consequently, inhibiting IDO1 is a significant strategy in cancer immunotherapy. nih.gov

Substituted piperazine (B1678402) amides have been explored as potential IDO1 inhibitors. mdpi.com Patents and studies describe novel piperazine compounds designed to inhibit IDO for the treatment of cancer and other conditions where immune tolerance is a factor. mdpi.comnih.govresearchgate.net While direct enzymatic inhibition data for this compound on IDO1 is not extensively detailed in current literature, the broader class of piperazine derivatives is under active investigation for this mechanism. mdpi.com The therapeutic goal is to restore T-cell responses against the tumor by blocking IDO1-mediated immunosuppression. mdpi.com

Induction of Apoptosis via Caspase Activation

A primary mechanism by which piperazine-2,5-dione analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govnih.gov

Studies on various piperazine derivatives have demonstrated potent induction of caspase-dependent apoptosis in cancer cells. nih.govnih.govnih.govnih.gov For instance, treatment of cancer cell lines with certain piperazine compounds leads to the cleavage and activation of executioner caspases like caspase-3. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis. researchgate.net The activation of this pathway can be initiated by various upstream signals, including those from death receptors or mitochondrial stress. nih.gov The ability of this class of compounds to trigger this intrinsic cell death program underscores their therapeutic potential. nih.govnih.gov

Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268)

This compound and its analogues have demonstrated direct cytotoxic effects against a range of human cancer cell lines. The cytotoxic potential, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure of the analogue and the cancer cell line being tested.

For example, various diketopiperazines have been evaluated for their ability to inhibit the growth of cell lines such as the human breast adenocarcinoma (MCF-7), colon cancer (HT-29), and cervical cancer (HeLa) lines. Current time information in San Francisco, CA, US. While some derivatives show modest activity, others exhibit significant potency. mdpi.comCurrent time information in San Francisco, CA, US. Two new piperazine-2,5-dione derivatives, gliocladride (B1257665) A and B, showed moderate cytotoxic activity against HL-60, U937, and T47D cell lines, with IC50 values ranging from 11.60 µg/ml to 52.83 µg/ml. nih.gov Another analogue, cyclo(L-Pro-L-Phe), has also been noted for its cytotoxic activity. nih.gov

Below is a table summarizing the cytotoxic activity of selected piperazine-2,5-dione analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |

| Gliocladride A & B | HL-60, U937, T47D | 11.60 - 52.83 µg/mL | nih.gov |

| Deoxymycelianamide | U937 | 0.785 µg/mL | nih.gov |

| 3,6-diunsaturated 2,5-DKP (Compound 11) | A549 (Lung) | 1.2 µM | mdpi.com |

| 3,6-diunsaturated 2,5-DKP (Compound 11) | HeLa (Cervical) | 0.7 µM | mdpi.com |

| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | nih.gov |

Note: The specific activity of this compound against NCI-H460 and SF-268 is not prominently documented in the reviewed literature; the data presented is for analogous compounds.

Molecular Targeting (e.g., TNFRSF10B, CYCS, VEGFR2)

The anticancer activity of piperazine-2,5-dione analogues can also be attributed to their interaction with specific molecular targets that are critical for tumor growth and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. nih.gov Blocking VEGFR2 signaling is a validated anticancer strategy. Molecular docking studies have been performed on various heterocyclic compounds, including those with scaffolds similar to piperazine derivatives, to predict their binding affinity to the VEGFR2 kinase domain. nih.govnih.gov Certain benzimidazole (B57391) derivatives, for example, have shown promising VEGFR-2 inhibitory activities with IC50 values as low as 0.09 µM. nih.gov This suggests that the piperazine-2,5-dione framework may serve as a scaffold for developing inhibitors that disrupt tumor angiogenesis.

Cytochrome c (CYCS) is a small heme protein that plays a central role in the intrinsic pathway of apoptosis. nih.gov Upon its release from the mitochondria into the cytosol, cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome and subsequent activation of caspases. nih.gov While there is no evidence of direct binding of this compound to cytochrome c, the induction of apoptosis by its analogues often involves the mitochondrial pathway, implying an upstream effect that leads to cytochrome c release. nih.gov

Information regarding the direct interaction of this compound or its close analogues with Tumor Necrosis Factor Receptor Superfamily Member 10B (TNFRSF10B) , also known as Death Receptor 5 (DR5), is limited in the available literature.

Antiviral Effects

In addition to anticancer properties, the diketopiperazine scaffold has been investigated for potential antiviral activities. Cyclic peptides, in general, are being explored as a source of novel antiviral agents to combat a range of viral infections. nih.gov

Inhibition of Viral Protease Activity (e.g., HIV-1, HSV-1)

A key strategy in antiviral drug development is the inhibition of viral proteases, which are essential enzymes for viral replication and maturation.

HIV-1 Protease: The protease of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for antiretroviral therapy. nih.govkuleuven.be Inhibition of this enzyme prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles. nih.gov While numerous protease inhibitors have been developed, there is a continuous search for new scaffolds to overcome drug resistance. kuleuven.be Phenylalanine derivatives have been investigated as HIV-1 capsid inhibitors, demonstrating that this structural motif can be incorporated into effective antiviral agents. nih.gov The potential for this compound, which contains a phenylalanine-derived moiety, to inhibit HIV-1 protease remains an area for further investigation.

HSV-1 Protease: Herpes Simplex Virus 1 (HSV-1) is another major pathogen where viral enzymes are targeted for therapy. nih.gov Some studies have explored the antiviral activity of various compounds against HSV-1. nih.gov For instance, certain peptoids have shown potent in vitro antiviral activity against HSV-1, appearing to act directly on the viral structure. The selective antiviral activity of some nucleoside analogues against HSV-1 is mediated by the virus-induced thymidine (B127349) kinase, which phosphorylates the compound, ultimately leading to the inhibition of viral DNA polymerase. nih.gov While specific data on the inhibition of HSV-1 protease by this compound is not available, the broad antiviral potential of related cyclic peptides suggests this as a possible area of interest. nih.gov

Relevance to Nucleoside Reverse Transcriptase Inhibitors

While direct studies specifically labeling this compound as a nucleoside reverse transcriptase inhibitor (NRTI) are not prominent, the broader class of piperazine-2,5-diones has been recognized for its diverse biological impacts, including antiviral properties. nih.gov NRTIs are a cornerstone of antiretroviral therapy, primarily for HIV, and function by inhibiting the viral reverse transcriptase enzyme. nih.gov These drugs are prodrugs that, once inside a host cell, are phosphorylated to their active form. nih.gov Their structure mimics natural nucleosides but lacks the 3'-hydroxyl group necessary for forming the phosphodiester bond, thereby terminating DNA chain elongation during viral replication. nih.gov The structural diversity and potential for modification of the piperazine-2,5-dione core make it a "helpful framework" for developing new therapeutic agents. nih.gov

Antimicrobial and Antibacterial Activities

Diketopiperazines, including this compound, are noted for their significant antimicrobial properties. Research has highlighted the potential of this compound to inhibit the growth of various microorganisms. For instance, it has shown effectiveness against the fungus Aspergillus fumigatus and bacteria belonging to the Streptomyces genus. The benzyl (B1604629) group in this compound is thought to enhance its lipophilicity, which may contribute to its antimicrobial action.

Studies on various diketopiperazine derivatives have revealed broad-spectrum antimicrobial activity. For example, certain synthetic N-alkylated amphiphilic 2,5-diketopiperazines have demonstrated potent activity against multiple strains of bacteria and fungi, including drug-resistant clinical isolates like MRSA and VRE. nih.gov The stereochemistry and the nature of the substituents on the diketopiperazine ring play a crucial role in determining the potency and spectrum of their antimicrobial effects. nih.gov For instance, (3S,6S)-3,6-diisobutylpiperazine-2,5-dione exhibited antimicrobial activity against E. coli and S. aureus with MIC values of 16 and 22 μg/mL, respectively. mdpi.com Similarly, other derivatives have shown moderate to good antibacterial activity against various bacterial strains. researchgate.net

Table 1: Antimicrobial Activity of Selected Diketopiperazine Derivatives

| Compound | Target Organism(s) | Activity (MIC/IC50/LD50) | Reference |

| This compound | Aspergillus fumigatus, Streptomyces genus | Inhibitory | |

| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione | E. coli, S. aureus | 16 μg/mL, 22 μg/mL | mdpi.com |

| Naseseazine C | Malaria parasite | IC50: 3.52 μM | mdpi.com |

| Compound 158 | Staphylococcus aureus, Aeromonas hydrophilia, V. parahaemolyticus | MIC: 8 μg/mL | mdpi.com |

| Compound 159 | Staphylococcus aureus | MIC: 64 μg/mL | mdpi.com |

| Verruculogen | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | MIC: 1.56–3.13 μg/mL | frontiersin.org |

| Compounds 3b and 3c | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | MIC: 0.94–3.87 μM | frontiersin.org |

Antioxidant Properties

Analogues of this compound have been investigated for their antioxidant potential. For example, the introduction of a hydroxybenzyl group, as in (S)-3-(4-hydroxybenzyl)piperazine-2,5-dione, is associated with enhanced antioxidant activity. The broader class of piperazine-2,5-diones is recognized for exhibiting antioxidative properties. nih.gov This activity is often attributed to the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative damage.

Antifouling Agent Potential

Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses significant economic and environmental challenges. mdpi.com There is a growing interest in developing environmentally friendly antifouling agents. Diketopiperazines, including derivatives of this compound, have emerged as promising candidates. nih.govifremer.fr These compounds can deter the settlement of marine organisms. ifremer.fr The antifouling potential of these compounds is an active area of research, with studies focusing on their efficacy and biodegradability to offer a more sustainable solution compared to traditional toxic antifouling agents. ifremer.fr

Anti-PAI-1 Properties

Antiseizure and Antinociceptive Properties of Related Diketopiperazine Derivatives

While direct evidence for this compound is limited, various other diketopiperazine and related pyrrolidine-2,5-dione derivatives have been extensively studied for their anticonvulsant and antinociceptive (pain-relieving) activities. nih.govmdpi.commdpi.com

Several novel pyrrole[1,2-a]pyrazine derivatives, which are structurally related to diketopiperazines, have shown significant protection in animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests. nih.gov The stereochemistry and conformational preferences of the core structure have been found to be critical for their pharmacological activity. nih.gov Similarly, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure agents, with one lead compound demonstrating an ED50 of 27.4 mg/kg in the MES test. mdpi.com Some of these compounds also exhibit significant analgesic effects in models of tonic and neuropathic pain. mdpi.commdpi.com

Influence on Voltage-Gated Ion Channels (Sodium, Calcium)

The mechanism of action for the antiseizure and antinociceptive effects of many diketopiperazine and related derivatives is often linked to their ability to modulate voltage-gated ion channels, particularly sodium (NaV) and calcium (CaV) channels. mdpi.com These channels are crucial for regulating neuronal excitability.

For instance, in vitro studies of a promising anticonvulsant pyrrolidine-2,5-dione derivative revealed a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com However, for another series of active pyrrole[1,2-a]pyrazine derivatives, the anticonvulsant action was determined to most likely not be mediated through the inhibition of voltage-dependent sodium currents. nih.gov Binding assays with a lead 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione compound suggested that its most plausible mechanism of action involves interaction with the neuronal voltage-sensitive sodium channel (site 2). mdpi.com The modulation of these ion channels by diketopiperazine-like structures highlights a key avenue through which these compounds exert their effects on the central nervous system.

Modulation of Neurotransmitter Systems (e.g., GABAergic, Dopaminergic, Serotoninergic)

While direct, comprehensive studies on the neurotransmitter modulation of this compound are limited, extensive research on its structural analogue, Benzylpiperazine (BZP), provides significant insights into its potential mechanisms of action. BZP is known to be a "messy drug" due to its complex interactions with multiple monoamine neurotransmitter systems. nih.gov

BZP primarily acts by elevating the extracellular levels of both dopamine (B1211576) and serotonin (B10506), which produces stimulatory and hallucinogenic effects, respectively. nih.govnih.gov Its mechanism is similar to that of MDMA, involving action on the serotonin reuptake transporter to increase the concentration of serotonin in the synaptic cleft. wikipedia.org It also affects the dopamine and noradrenaline reuptake transporters, though with lower potency. wikipedia.org

Studies on BZP have demonstrated that it enhances the release of catecholamines, particularly dopamine, from sympathetic nerve terminals. nih.gov This leads to increased activation of central and peripheral postsynaptic receptors. nih.gov The compound also functions as a non-selective agonist at a wide array of serotonin receptors. wikipedia.org Its binding to 5-HT2A receptors may account for mild hallucinogenic effects at high doses, while interactions with 5-HT3 receptors are linked to side effects like headaches. wikipedia.org The collective action on dopaminergic and serotoninergic pathways is a hallmark of the benzylpiperazine class of compounds. nih.govnih.gov

Table 1: Neurotransmitter System Effects of Benzylpiperazine (BZP), an Analogue of this compound

| Neurotransmitter System | Observed Effect of BZP | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Dopaminergic | Stimulant effects | Elevates synaptic dopamine levels, enhances release from nerve terminals. | nih.gov, nih.gov, nih.gov |

| Serotoninergic | Hallucinogenic effects | Elevates synaptic serotonin levels, acts on serotonin reuptake transporter, non-selective agonist at 5-HT receptors. | wikipedia.org, nih.gov, nih.gov |

| Noradrenergic | Stimulant effects | Augments the release of norepinephrine. | nih.gov, nih.gov |

Phytotoxicity

This compound has been isolated from fungal sources, such as A. panax, a pathogen known to cause black spot disease on ginseng leaves. However, investigations into its biological activity have shown that, unlike other metabolites isolated from the same source, this compound does not exhibit phytotoxic activity on ginseng leaves.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For piperazine-2,5-diones, specific structural features are crucial for their interactions and properties.

The benzyl group at the 3-position of this compound is a key feature that enhances its lipophilicity when compared to analogues with smaller substituents like methyl groups. The presence of phenyl rings on the piperazine-2,5-dione core, such as in this compound, can facilitate the formation of specific three-dimensional structures through hydrogen bonding and π-stacking interactions between molecules. nih.gov Broader SAR studies on related heterocyclic diones have shown that modifications to substituent groups on the core ring structure can significantly alter biological potency and selectivity. nih.govnih.govresearchgate.net For instance, in other heterocyclic inhibitor series, altering the position of a substituent on a phenyl ring has been shown to dramatically improve functional activity. nih.govresearchgate.net

Table 2: General Structure-Activity Relationship Insights for Piperazine-2,5-dione Derivatives

| Structural Feature | Influence on Activity/Property | Reference(s) |

|---|---|---|

| Benzyl Group (vs. Methyl) | Enhances lipophilicity. | |

| Phenyl Rings at C3/C6 | Can promote intermolecular hydrogen bonding and π-stacking. | nih.gov |

| Substituent Position on Rings | Can significantly alter biological potency and selectivity. | nih.gov, researchgate.net |

Stability Against Enzymatic Degradation

A significant characteristic of the piperazine-2,5-dione scaffold is its notable resistance to enzymatic degradation. nih.gov This stability is superior to that of their linear peptide counterparts, which are more susceptible to enzymatic cleavage. nih.gov This inherent stability is a key reason why the diketopiperazine structure is considered a useful and robust framework in medicinal chemistry. nih.gov

While the core ring is stable, the substituent groups can be targets for metabolism. In the related compound Benzylpiperazine (BZP), metabolism is carried out by the cytochrome P450 enzyme system (potentially involving the CYP2D6 isoenzyme) and catechol-O-methyl-transferase (COMT). europa.eu This process results in metabolites such as 4-hydroxy-BZP and 3-hydroxy-BZP, demonstrating that while the central ring structure confers stability, enzymatic degradation can still occur on the benzyl portion of the molecule. europa.eu

Medicinal Chemistry and Drug Discovery Perspectives

(S)-3-Benzylpiperazine-2,5-dione as a Privileged Scaffold in Drug Design

The diketopiperazine (DKP) ring system, the core of this compound, is recognized in medicinal chemistry as a "privileged scaffold". researchgate.net This designation is due to the scaffold's frequent appearance in various natural products and synthetic compounds that exhibit a wide range of biological activities. researchgate.netmdpi.com The DKP framework, being the smallest cyclic peptide structure, offers a unique combination of properties that make it an attractive template for drug design. nih.gov It possesses conformational rigidity and is more resistant to enzymatic degradation by proteases compared to its linear dipeptide counterparts. nih.gov

The structure of this compound features a piperazine (B1678402) ring with carbonyl groups at the 2 and 5 positions and a chiral center at the C-3 position, where a benzyl (B1604629) group is attached. This specific stereochemistry allows for defined, three-dimensional orientations of its substituents, which is crucial for specific interactions with biological targets like protein receptors or enzyme active sites. The benzyl group enhances the molecule's lipophilicity, which can influence its pharmacokinetic properties. Furthermore, the DKP core can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries aimed at discovering new therapeutic agents. researchgate.net The inherent properties of the DKP scaffold, such as its ability to mimic pharmacophoric features and its favorable proteolytic stability, have led to its extensive use in the development of compounds targeting various diseases. researchgate.net

Foundation for Peptidomimetics

Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved drug-like properties, such as enhanced stability and oral bioavailability. The this compound scaffold serves as an excellent foundation for creating peptidomimetics because its rigid cyclic dipeptide structure effectively mimics the secondary structures (e.g., β-turns) of larger peptides. This mimicry allows them to interact with biological targets that naturally bind peptides.

A key advantage of using the diketopiperazine core is its superior resistance to enzymatic degradation compared to linear peptides, which are often rapidly broken down in the body. nih.gov This enhanced stability leads to a longer duration of action. The conformational rigidity of the piperazine-2,5-dione ring helps to lock the molecule in a specific bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency. nih.gov

Core Structure for Small-Molecule Libraries

This compound is a versatile core structure, or template, for the synthesis of small-molecule libraries used in drug discovery screening. researchgate.net Diversity-oriented synthesis based on such privileged scaffolds is a powerful strategy for generating collections of high-quality compounds that are more likely to possess biological activity. researchgate.net The piperazine-2,5-dione framework allows for systematic structural modifications. For instance, different substituents can be introduced at the nitrogen atoms and the alpha-carbons of the ring.

Researchers can synthesize a wide array of derivatives by starting with or creating variations of this compound. This involves methods like the cyclization of different dipeptide precursors or modifying the core structure post-cyclization. For example, N-methylation at the N4-position has been shown to alter the conformation of the ring from a folded to an extended form, which can significantly impact its interaction with biological targets. This synthetic accessibility makes the DKP scaffold a valuable tool for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Prodrug Design Utilizing the Diketopiperazine Ring

Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, low permeability, or rapid metabolism. orientjchem.org A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body, often through enzymatic or chemical processes. orientjchem.org

The diketopiperazine ring of this compound and its analogs can be utilized in prodrug design. While specific prodrugs of this compound are not extensively detailed in the provided context, the general principles of prodrug design can be applied to its structure. The amide bonds within the DKP ring or the nitrogen atoms can be functionalized with carrier groups. For example, attaching a solubilizing group could enhance aqueous solubility, while linking a lipophilic moiety could improve passage across biological membranes like the blood-brain barrier. Once administered, endogenous enzymes such as peptidases could cleave the carrier, releasing the active diketopiperazine-based drug. This approach is exemplified by the concept of "double prodrugs," where an initial enzymatic transformation is required to unmask a second reactive group that then cyclizes to release the active drug. orientjchem.org

Design of Chiral Building Blocks for Drug Molecules

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities and safety profiles. This compound is an inherently chiral molecule, making it a valuable chiral building block for the synthesis of more complex, stereochemically defined drug molecules. Its synthesis often starts from chiral amino acids, such as L-phenylalanine, ensuring the desired stereochemistry in the final product.

Using enantiomerically pure DKPs like this compound as a starting material allows chemists to construct larger molecules with precise control over their three-dimensional structure. This is crucial for achieving high selectivity and potency for a specific biological target. The DKP framework can serve as a rigid scaffold onto which other functional groups and chiral centers are added, with the original stereocenter directing the stereochemical outcome of subsequent reactions. This approach is a key strategy in the asymmetric synthesis of natural products and pharmaceutical agents. researchgate.net

Exploration of Isosteres of Piperazine in Drug Design

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry where one atom or group of atoms in a compound is replaced by another with similar physical or chemical properties (isosteres) or that produces similar biological activity (bioisosteres). nih.gov This strategy is widely used to optimize the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. nih.govresearchgate.net

The piperazine ring is a common heterocycle in FDA-approved drugs, valued for its ability to introduce basicity and improve aqueous solubility. researchgate.net In the context of this compound, medicinal chemists may explore isosteric replacements for the piperazine-2,5-dione core to fine-tune its properties. For example, replacing the piperazine ring with other heterocyclic systems could alter the compound's binding mode, solubility, or metabolic profile. nih.gov A well-known example of this strategy is the replacement of a piperazine ring with a benzoylpiperidine moiety, where the carbonyl group acts as a hydrogen bond acceptor to compensate for the removed nitrogen atom. nih.gov Similarly, isosteres for the diketopiperazine scaffold itself, such as 1,4-benzodiazepine-2,5-diones, have been explored as privileged templates for developing potent receptor agonists. johnshopkins.edu The goal of such explorations is to discover novel scaffolds that retain the beneficial structural features of the original DKP while offering advantages in drug development. researchgate.netnih.gov

Development of Novel Formulations for Enhanced Therapeutic Delivery

Even a potent drug molecule can be therapeutically ineffective if it cannot be delivered to its target site in the body in sufficient concentration. Novel formulation strategies are therefore critical for enhancing therapeutic delivery. A significant challenge for many diketopiperazine derivatives is their poor water solubility, which can limit their bioavailability.